molecular formula C9H12N2O4 B13544341 (s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol

(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol

Cat. No.: B13544341
M. Wt: 212.20 g/mol
InChI Key: LCNOPWIDKZTHKD-MRVPVSSYSA-N
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Description

(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol is a chiral amino alcohol research chemical of significant interest in forensic and analytical chemistry. This compound features a methoxy-substituted nitrophenyl ring attached to an ethanolamine core, presenting a structurally distinct scaffold for investigative research. Its potential research applications include serving as a key synthetic intermediate or building block in the preparation of more complex molecules for analytical method development and structural studies . Researchers value this compound for studying the physicochemical properties of nitro-aromatic systems and their coordination behaviors, which can be characterized using techniques such as IR-spectroscopy and thermal analysis . As a chiral building block, it offers utility in exploring stereoselective synthesis pathways. This product is provided with comprehensive analytical data to support research reproducibility. It is intended solely for research and forensic applications in controlled laboratory settings . This product is NOT intended for human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

(2S)-2-amino-2-(2-methoxy-4-nitrophenyl)ethanol

InChI

InChI=1S/C9H12N2O4/c1-15-9-4-6(11(13)14)2-3-7(9)8(10)5-12/h2-4,8,12H,5,10H2,1H3/t8-/m1/s1

InChI Key

LCNOPWIDKZTHKD-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[C@@H](CO)N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(CO)N

Origin of Product

United States

Preparation Methods

Direct Hydroxyamination of Nitro-Methoxy Aromatic Precursors

A common approach starts from 2-methoxy-4-nitrophenyl derivatives, where the amino and hydroxyethyl groups are introduced via nucleophilic substitution or reductive amination on a suitably functionalized side chain.

  • Starting materials: 2-amino-5-nitrophenol or 2-methoxy-4-nitrophenol are used as aromatic precursors.
  • Hydroxyethylation: Reaction with hydroxyethylating agents such as ethylene chlorohydrin in the presence of alkali (e.g., sodium hydroxide) in solvents like dimethylformamide (DMF) under controlled pressure (0.1–1.0 MPa) and temperature (100–130°C) yields intermediate hydroxyethoxy derivatives.
  • Catalysts and conditions: Stirring and heating in an autoclave for 3–8 hours ensures high conversion, monitored by HPLC to confirm residual starting material below 1%.

Conversion to Amino Alcohol via Catalytic Reduction or Condensation

  • The intermediate hydroxyethoxy compounds can be further reacted with reagents like ethyl chloroformate under catalytic conditions (e.g., calcium carbonate as a base catalyst) at 60–100°C and similar pressure ranges.
  • Subsequent hydrolysis under alkaline conditions (aqueous sodium or potassium hydroxide, 5–25% concentration) at 50–90°C completes the formation of the amino alcohol.
  • Reaction monitoring by HPLC ensures completion with residual intermediates below 1%.

Stereochemical Control

  • The (S)-enantiomer is typically obtained by employing chiral starting materials or chiral catalysts during the key hydroxyamination step.
  • Use of chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Pd/C with phase-transfer reagents) can facilitate stereoselective reduction of nitro groups to amines without racemization.
  • Mild reaction conditions and solvent choice (e.g., alcohol solvents) help preserve stereochemical integrity.

Data Table Summarizing Key Preparation Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Pressure (MPa) Catalyst/Base Yield (%) Purity (%) (HPLC) Notes
1 Hydroxyethylation 2-Amino-5-nitrophenol + ethylene chlorohydrin + NaOH 100–130 0.1–1.0 Sodium hydroxide 94.3 98.2 Autoclave reaction, 3–8 h
2 Condensation with ethyl chloroformate Intermediate + ethyl chloroformate + CaCO3 60–100 0.1–1.0 Calcium carbonate 4–9 h reaction
3 Hydrolysis Alkaline aqueous solution (NaOH/KOH) 50–90 Atmospheric 4–7 h reaction, completes amino alcohol
4 Catalytic reduction (optional) Pd/C catalyst, alcohol solvent, phase-transfer reagent Ambient to mild Atmospheric Pd/C High High For nitro to amine reduction, mild conditions

Research Discoveries and Advantages

  • The described methods avoid hazardous hydrogen gas by employing organic hydrogen donors or catalytic transfer hydrogenation, improving safety and scalability.
  • Controlled pressure and temperature in confined reactors (autoclaves) increase yield and purity while minimizing by-products and waste.
  • Use of phase-transfer catalysts and solid alkali bases enhances reaction rates and selectivity.
  • The synthetic approach is environmentally friendly with reduced generation of three-waste (waste gas, wastewater, and solid waste).
  • High yields (above 90%) and purities (above 98%) are achievable, suitable for industrial production.

Summary and Outlook

The preparation of (S)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol involves hydroxyethylation of nitro-substituted aromatic amines followed by catalytic condensation and hydrolysis steps. Reaction parameters such as temperature, pressure, catalyst type, and solvent are optimized to maximize yield and stereochemical purity. The use of mild catalytic hydrogenation methods further refines the product profile.

This synthesis strategy is supported by patent literature detailing analogous compounds and provides a robust framework for industrial-scale production with high efficiency and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino derivative .

Scientific Research Applications

(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in key biochemical processes. Its effects on cellular pathways are being investigated to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between (S)-2-amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol and similar compounds:

Compound Name Substituents Molecular Weight Key Functional Groups Notable Properties/Applications
This compound 2-methoxy, 4-nitro 211.19 g/mol -NH₂, -OH, -NO₂, -OCH₃ Potential PROTAC intermediate
(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol 3-chloro 185.63 g/mol -NH₂, -OH, -Cl Used in PROTAC synthesis
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol 4-Cl, 2,5-diF 232.60 g/mol -NH₂, -OH, -Cl, -F Pharmaceutical intermediate
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol 4-methoxy, methylamino 181.23 g/mol -N(CH₃)H, -OH, -OCH₃ Unspecified biological activity
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-diCl (on benzyl) ~290 g/mol* -NH₂, -COOH, -C≡CH Collagenase inhibitor (IC₅₀ ~nM)

*Estimated based on formula.

2.1 Substituent Effects on Reactivity and Binding
  • Nitro vs. Halogen Substituents: The nitro group (-NO₂) in the target compound is strongly electron-withdrawing, increasing the acidity of adjacent protons and polarizing the aromatic ring. This contrasts with chloro (-Cl) or fluoro (-F) substituents in analogs (e.g., ), which are moderately electron-withdrawing but less polar. The nitro group may enhance binding to enzymes or receptors through dipole interactions or π-stacking .
  • However, steric hindrance at the ortho position may limit rotational freedom .
  • Stereochemistry : The (S)-configuration ensures enantioselective interactions, critical for chiral recognition in biological systems.
2.3 Physicochemical Properties
  • However, the methoxy group may counteract this by introducing hydrophobic character.
  • Stability : Nitroaromatic compounds are generally stable but may undergo reduction under specific conditions (e.g., catalytic hydrogenation), unlike halogenated analogs, which are more inert .

Biological Activity

(S)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol, a chiral compound with the molecular formula C9_9H12_{12}N2_2O4_4 and a molecular weight of approximately 212.20 g/mol, is distinguished by its amino alcohol structure, which includes a methoxy and nitro group attached to a phenyl ring. This unique configuration suggests potential applications in medicinal chemistry, particularly in pharmacology and cellular metabolism.

The compound can be synthesized through various methods, including the reaction of 2-methoxy-4-nitroaniline with ethylene oxide under basic conditions. This synthetic route highlights its potential for use in pharmacological applications due to the presence of functional groups that may influence biological activity.

Biological Activity Overview

This compound has been studied for its pharmacological properties, particularly its interaction with cellular processes related to nicotinamide adenine dinucleotide (NAD+^+) metabolism. Research indicates that this compound may activate NAD+^+ biosynthesis pathways, which are critical for cellular energy metabolism and signaling. The activation of these pathways suggests that this compound could play a role in enhancing cellular energy levels and influencing various metabolic processes.

Preliminary investigations into the mechanisms of action reveal that this compound may interact with enzymes involved in NAD+^+ biosynthesis. This interaction could potentially modulate energy metabolism and cellular signaling pathways, although further studies are necessary to elucidate the precise mechanisms and any possible side effects associated with its use.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of several related compounds:

Compound NameCAS NumberKey Features
2-Aminoethanol141-43-5Simple amino alcohol without aromaticity
4-Nitrophenylethanol100-00-3Contains nitro group but lacks methoxy
2-Methylaminoethanol100-51-6Methyl substitution on amino alcohol
(S)-N-(4-Nitrophenyl)glycine56932-44-6Glycine derivative with nitrophenyl group

Uniqueness : The presence of both methoxy and nitro groups in this compound enhances its potential biological activity compared to simpler amino alcohols. This structural complexity may contribute to its unique pharmacological properties, making it a candidate for further research in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. For instance, research has demonstrated that similar nitro-containing compounds exhibit significant antimicrobial activity against various bacterial strains, suggesting that the nitro group may enhance biological potency through mechanisms such as enzyme inhibition or disruption of microbial cell walls .

In one study focusing on antimicrobial properties, compounds structurally related to this compound demonstrated varying degrees of effectiveness against Gram-positive bacteria, indicating the potential for developing new antimicrobial agents based on this structural framework .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (S)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) is preferred. For example, chiral starting materials or auxiliaries can ensure stereochemical control during key steps like nitro reduction or hydroxyl group introduction. Enantiomeric purity can be validated via chiral HPLC or polarimetry .
  • Key Considerations : Monitor reaction conditions (temperature, solvent) to minimize racemization. Use protecting groups for the amino and hydroxyl moieties during nitro group reduction to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are optimal for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography (using SHELX programs for refinement) provides unambiguous stereochemical and structural confirmation. For example, weak intermolecular interactions (e.g., C–H···O) can stabilize the crystal lattice, as seen in structurally related nitroaromatics .
  • Spectroscopy :
  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and hydrogen bonding.
  • IR : Identify functional groups (e.g., –NO2_2, –NH2_2, –OH).
  • CD Spectroscopy : Validate enantiopurity by detecting Cotton effects .

Q. How should stability studies be designed to evaluate the compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Kinetic Studies : Use HPLC to monitor degradation rates at pH 1–13 and temperatures 25–60°C.
  • Stress Testing : Expose the compound to oxidative (H2 _2O2 _2) and reductive (NaBH4 _4) agents to assess functional group reactivity.
  • Data Interpretation : Compare degradation products with synthetic standards. Note that the nitro group may reduce to –NH2_2 under acidic conditions, altering biological activity .

Advanced Research Questions

Q. What advanced techniques resolve enantiomers of structurally related amino alcohols?

  • Methodological Answer :

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively acylate one enantiomer.
  • Case Study : A similar chloro-bromo-substituted ethanol achieved >99% ee via dynamic kinetic resolution using a palladium catalyst .

Q. How can crystallographic data discrepancies arise between experimental and computational models?

  • Methodological Answer :

  • Refinement Artifacts : Overfitting in SHELXL due to low-resolution data or twinning. Cross-validate with independent refinement software (e.g., OLEX2).
  • Thermal Motion : High thermal displacement parameters (B-factors) for nitro or methoxy groups may indicate disorder.
  • Mitigation : Collect high-resolution data (<1.0 Å) and use restraints for flexible substituents .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., IC50_{50} measurements using identical cell lines and controls).
  • Structural Confirmation : Re-examine compound purity and stereochemistry, as impurities or racemization can skew results.
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., halogen-substituted derivatives) to identify substituent-activity trends .

Q. What role do substituents (methoxy, nitro) play in modulating receptor binding?

  • Methodological Answer :

  • Electronic Effects : Nitro groups withdraw electron density, enhancing hydrogen bonding with active-site residues. Methoxy groups donate electrons, altering π-π stacking.
  • Case Study : In a chloro-trifluoromethyl analog, the –CF3_3 group improved binding affinity by 10-fold via hydrophobic interactions .
  • Experimental Design : Synthesize analogs with –OCH3_3 replaced by –Cl or –F to isolate electronic contributions .

Q. How to design enzyme inhibition assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., tyrosine kinases, monoamine oxidases).
  • In Vitro Assays : Use fluorogenic substrates to measure inhibition kinetics. For example, monitor MAO-B activity with kynuramine.
  • Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes. Validate with site-directed mutagenesis .

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